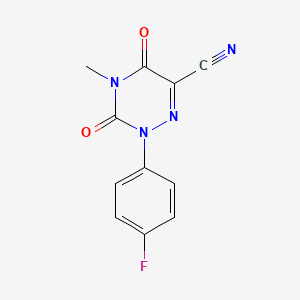
N-(2-Methylphenyl)-N'-propylurea
説明
N-(2-Methylphenyl)-N'-propylurea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential as a tool for investigating the function of certain receptors in the brain.
科学的研究の応用
N-(2-Methylphenyl)-N'-propylurea has been used in scientific research as a tool to study the function of the metabotropic glutamate receptor 7 (mGluR7) in the brain. This receptor is involved in regulating the release of the neurotransmitter glutamate, which plays a role in various brain functions such as learning, memory, and mood regulation. By selectively blocking mGluR7 with MPU, researchers can investigate the specific effects of this receptor on these functions.
作用機序
MPU acts as a selective antagonist for mGluR7, meaning it binds to the receptor and prevents its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects on brain function depending on the specific brain region and context.
Biochemical and Physiological Effects:
Studies have shown that MPU can have various effects on brain function, including the regulation of anxiety, depression, and addiction-related behaviors. MPU has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using MPU in lab experiments is its selectivity for mGluR7, which allows for more specific investigation of the effects of this receptor. However, one limitation is that MPU may have off-target effects on other receptors or enzymes, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on MPU. One area of interest is investigating the effects of MPU on other brain regions and functions beyond anxiety, depression, and addiction-related behaviors. Additionally, researchers may explore the potential therapeutic effects of MPU in human clinical trials for various neurological and psychiatric disorders. Finally, further investigation into the potential off-target effects of MPU could help to clarify its mechanism of action and improve its specificity as a research tool.
特性
IUPAC Name |
1-(2-methylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHTOGPLSRKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13143-12-9 | |
| Record name | 1-PROPYL-3-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2455760.png)
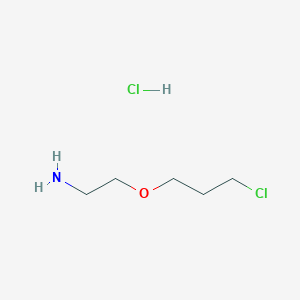
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
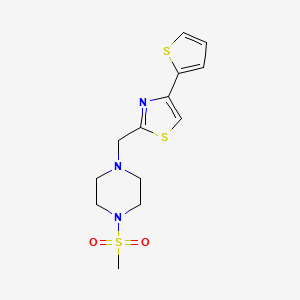
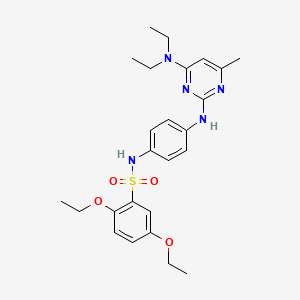
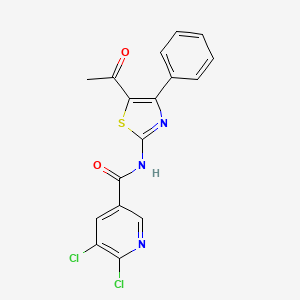
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)
